molecular formula C4H11NO B1601013 (2S)-2-(Methylamino)propan-1-OL CAS No. 40916-73-2

(2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013
CAS No.: 40916-73-2
M. Wt: 89.14 g/mol
InChI Key: PXWASTUQOKUFKY-BYPYZUCNSA-N
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Description

(2S)-2-(Methylamino)propan-1-OL is a chiral compound with the molecular formula C4H11NO. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its secondary amine and primary alcohol functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Methylamino)propan-1-OL can be achieved through several methods. One common approach involves the reduction of (2S)-2-(Methylamino)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound is often produced through catalytic hydrogenation of (2S)-2-(Methylamino)propanal. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Methylamino)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form (2S)-2-(Methylamino)propanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to (2S)-2-(Methylamino)propan-1-amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: SOCl2, PBr3, and other nucleophiles.

Major Products Formed

    Oxidation: (2S)-2-(Methylamino)propanal.

    Reduction: (2S)-2-(Methylamino)propan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(Methylamino)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly in the development of chiral pharmaceuticals.

    Industry: this compound is utilized in the production of fine chemicals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Methylamino)propan-1-OL is largely dependent on its functional groups. The primary alcohol group can participate in hydrogen bonding and nucleophilic reactions, while the secondary amine group can engage in protonation and deprotonation processes. These interactions enable the compound to act as a versatile intermediate in various chemical and biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Methylamino)propan-1-OL: The enantiomer of (2S)-2-(Methylamino)propan-1-OL, differing in the spatial arrangement of atoms.

    (2S)-2-(Ethylamino)propan-1-OL: A similar compound with an ethyl group instead of a methyl group.

    (2S)-2-(Methylamino)butan-1-OL: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both secondary amine and primary alcohol functional groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile reagent in various chemical transformations.

Properties

IUPAC Name

(2S)-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWASTUQOKUFKY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507171
Record name (2S)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40916-73-2
Record name (2S)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(methylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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